butyl 4-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamido)benzoate
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Overview
Description
Butyl 4-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamido)benzoate is a complex organic compound with a unique molecular structure that incorporates a benzoate ester, a pyrroloquinoline core, and a sulfonamide group. This intricate arrangement gives the compound distinct chemical properties, making it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of butyl 4-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamido)benzoate typically involves a multi-step organic reaction sequence.
Step 1: The pyrroloquinoline core is constructed through a cyclization reaction, often starting from a substituted aniline and an appropriately functionalized keto-acid.
Step 2: The resulting intermediate undergoes sulfonation to introduce the sulfonamide group. This step commonly employs reagents like chlorosulfonic acid or sulfonyl chlorides under controlled temperature conditions.
Step 3: The benzoate ester is attached through esterification reactions, usually involving butyl alcohol and a benzoic acid derivative, facilitated by acid or base catalysts to drive the reaction to completion.
Industrial Production Methods
Industrial production of this compound scales up the laboratory synthetic routes, utilizing flow chemistry techniques and automated reactors to ensure consistent yields and purity. These methods often incorporate:
Continuous flow reactors: for controlled reaction conditions.
Automated purification systems: such as high-performance liquid chromatography (HPLC) to separate and purify the desired product.
Quality control protocols: to monitor the chemical composition and physical properties of the compound.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions at the benzoate or pyrroloquinoline moieties, typically using oxidizing agents like potassium permanganate or chromic acid.
Reduction: Reduction reactions can target the sulfonamide group, converting it to corresponding amines or sulfides using reagents like lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings or the sulfonamide group, using reagents like halogenated compounds, nucleophiles, or strong acids.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromic acid under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride in anhydrous solvents.
Substitution: Halogenated compounds, nucleophiles like amines or thiols under elevated temperatures.
Major Products Formed
Oxidation: Carboxylic acids, quinoline-N-oxides.
Reduction: Amines, alcohol derivatives.
Substitution: Halogenated aromatic compounds, sulfonyl derivatives.
Scientific Research Applications
Chemistry
Used as a building block in the synthesis of more complex organic molecules.
Intermediate in the production of dyes and pigments.
Biology
Investigated for its potential as a bioactive molecule in drug discovery.
Serves as a probe to study enzyme-substrate interactions.
Medicine
Explored for its antiviral, anticancer, and antimicrobial properties.
Potential use in the development of therapeutic agents targeting specific biological pathways.
Industry
Applied in the production of specialty chemicals and materials.
Utilized in the formulation of high-performance coatings and polymers.
Mechanism of Action
The compound's mechanism of action is primarily determined by its ability to interact with specific molecular targets within biological systems. The sulfonamide group can form hydrogen bonds with enzyme active sites, inhibiting their activity. The pyrroloquinoline core can engage in π-π interactions with aromatic residues in proteins, disrupting their normal function. These interactions can lead to alterations in cellular pathways and biological processes, contributing to the compound's therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Butyl 4-aminobenzoate: Similar in structure but lacks the pyrroloquinoline core and sulfonamide group.
Methyl 4-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamido)benzoate: A methyl ester analogue with comparable biological activity.
Sulfasalazine: Contains a sulfonamide group and is used as an anti-inflammatory agent.
Uniqueness
Butyl 4-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamido)benzoate stands out due to its specific combination of functional groups, offering a unique profile of chemical reactivity and biological activity that is not fully replicated in other compounds. This uniqueness makes it a valuable subject for further scientific investigation and potential application in diverse fields.
Properties
IUPAC Name |
butyl 4-[(3-methyl-2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)sulfonylamino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O5S/c1-3-4-12-30-23(27)16-7-9-18(10-8-16)24-31(28,29)19-13-17-6-5-11-25-21(17)20(14-19)15(2)22(25)26/h7-10,13-15,24H,3-6,11-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNUCXFSENRRZCA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C1=CC=C(C=C1)NS(=O)(=O)C2=CC3=C4C(=C2)C(C(=O)N4CCC3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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